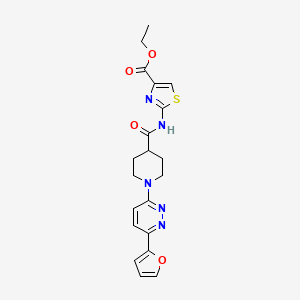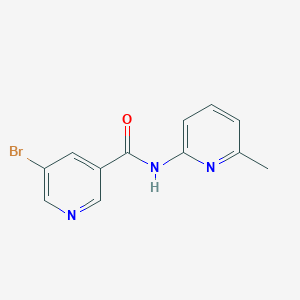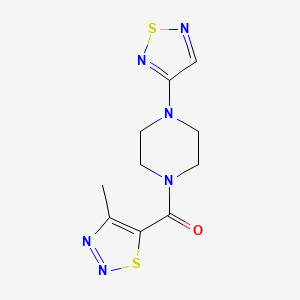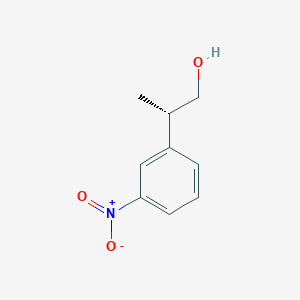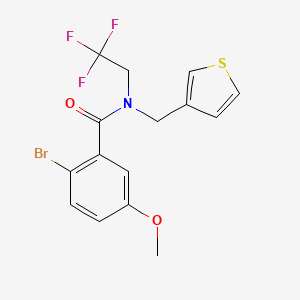
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a compound that belongs to the class of benzamides. It has been the subject of scientific research due to its potential as a therapeutic agent.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with thiophen-3-ylmethanol to form 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide. This intermediate is then reacted with 2,2,2-trifluoroethyl isocyanate to form the final product.
Starting Materials
2-bromo-5-methoxybenzoic acid, thiophen-3-ylmethanol, 2,2,2-trifluoroethyl isocyanate
Reaction
Step 1: 2-bromo-5-methoxybenzoic acid is reacted with thiophen-3-ylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide., Step 2: 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide is then reacted with 2,2,2-trifluoroethyl isocyanate in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product, 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide., Step 3: The final product is purified by column chromatography using a suitable solvent system.
Wirkmechanismus
The mechanism of action of 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegeneration.
Biochemische Und Physiologische Effekte
Studies have shown that 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide can modulate various biochemical and physiological processes. For example, it can reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide in lab experiments is that it has been shown to have potent therapeutic effects in various disease models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide. One direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, research could focus on developing derivatives of this compound with improved pharmacokinetic properties and therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been studied for its potential as a therapeutic agent for various diseases. One study showed that it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study demonstrated that it has antitumor activity and can inhibit the growth of cancer cells. Additionally, it has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3NO2S/c1-22-11-2-3-13(16)12(6-11)14(21)20(9-15(17,18)19)7-10-4-5-23-8-10/h2-6,8H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEPIYDEEMTOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

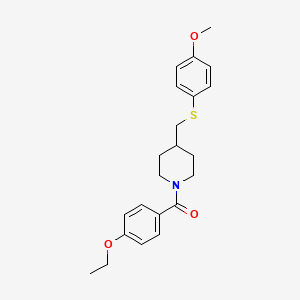
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2909794.png)
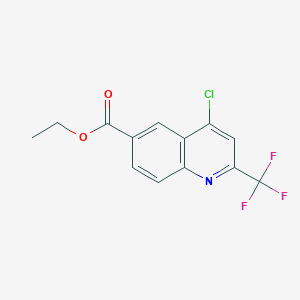
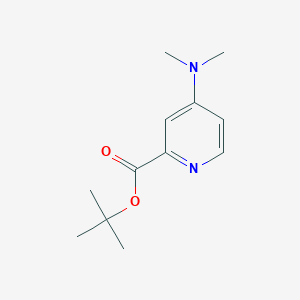
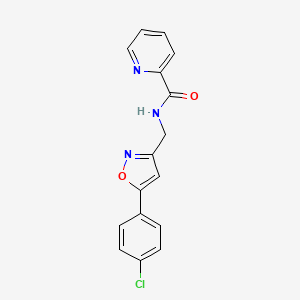
![ethyl (5-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2909802.png)
![Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B2909803.png)
![N,N-dimethyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2909805.png)
